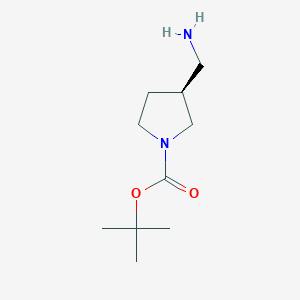

(S)-1-Boc-3-(aminomethyl)pyrrolidine

Descripción general

Descripción

“(S)-1-Boc-3-(aminomethyl)pyrrolidine” is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Specific synthesis methods for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” are not available in the retrieved data.Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 μM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 μM .Physical And Chemical Properties Analysis

Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents . Specific physical and chemical properties for “(S)-1-Boc-3-(aminomethyl)pyrrolidine” are not available in the retrieved data.Aplicaciones Científicas De Investigación

Enantioselective Syntheses

- Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved using (S)-1-Boc-3-(aminomethyl)pyrrolidine. This process involves treatment with s-BuLi/(−)-sparteine in specific solvents, yielding significant enantiomeric excesses (Wu, Lee, & Beak, 1996).

Iron Catalysed Cross-coupling Reactions

- The compound is used in iron-catalyzed cross-coupling reactions, followed by ring-closing metathesis and hydrogenation, to prepare a series of 3-substituted N-Boc protected pyrrolidines (Østergaard, Pedersen, Skjaerbaek, Vedsø, & Begtrup, 2002).

Construction of Heterocycles and Tryptamines

- N-Boc anilines are converted into various heterocycles and tryptamines through a sequence involving t-BuLi induced ortho-metalation/LaCl(3).2LiCl metal exchange, reaction with N-Boc pyrrolidin-3-one, and decarboxylative fragmentation (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).

Organocatalysts in Asymmetric Michael Addition Reactions

- Pyrrolidine-based chiral pyridinium ionic liquids (ILs) developed from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine are used as recyclable and efficient organocatalysts for asymmetric Michael addition reactions of ketones to nitroolefins (Ni, Zhang, & Headley, 2008).

Partial Reduction of Pyrroles

- The partial reduction of N-Boc pyrroles, using (S)-1-Boc-3-(aminomethyl)pyrrolidine, provides stereoselective routes to disubstituted pyrrolines and is key in the synthesis of various natural products (Donohoe & Thomas, 2007).

Synthesis of Key Intermediates in Pharmaceutical Products

- A novel synthetic route for key intermediates in pharmaceutical products like gemifloxacin is based on the chemoselective hydrogenation of 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine (Noh et al., 2004).

Asymmetric Deprotonation Studies

- Asymmetric deprotonation of N-Boc-pyrrolidine and its derivatives is studied for applications in alkaloid syntheses, demonstrating the potential in creating various biologically active compounds (Bailey, Beak, Kerrick, Ma, & Wiberg, 2002).

Safety And Hazards

Direcciones Futuras

Pyrrolidine and its derivatives have shown promise in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCCBDIYOAFOGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363899 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-(aminomethyl)pyrrolidine | |

CAS RN |

199175-10-5 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)